molecular formula C11H18O6 B14327675 Diethyl [2-(acetyloxy)ethyl]propanedioate CAS No. 110281-43-1

Diethyl [2-(acetyloxy)ethyl]propanedioate

Cat. No.: B14327675
CAS No.: 110281-43-1
M. Wt: 246.26 g/mol
InChI Key: VHYQHOOXLFZBCP-UHFFFAOYSA-N
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Description

Diethyl [2-(acetyloxy)ethyl]propanedioate, also known as diethyl acetamidomalonate, is an organic compound with the molecular formula C₉H₁₅NO₅. It is a derivative of malonic acid and is commonly used in organic synthesis, particularly in the preparation of amino acids and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-(acetyloxy)ethyl]propanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(acetyloxy)ethyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation: Heating with aqueous hydrochloric acid.

    Substitution: Alkyl halides and strong bases like sodium ethoxide.

Major Products Formed

    Hydrolysis: Corresponding carboxylic acids.

    Decarboxylation: Substituted monocarboxylic acids.

    Substitution: α-substituted malonic esters.

Scientific Research Applications

Diethyl [2-(acetyloxy)ethyl]propanedioate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of diethyl [2-(acetyloxy)ethyl]propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various reactions, such as alkylation and substitution, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Diethyl [2-(acetyloxy)ethyl]propanedioate is similar to other malonic ester derivatives, such as:

    Diethyl malonate: Used in similar synthetic applications but lacks the acetyloxy group.

    Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in organic synthesis.

    Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group.

The uniqueness of this compound lies in its acetyloxy group, which provides additional reactivity and versatility in synthetic applications .

Properties

CAS No.

110281-43-1

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

diethyl 2-(2-acetyloxyethyl)propanedioate

InChI

InChI=1S/C11H18O6/c1-4-15-10(13)9(11(14)16-5-2)6-7-17-8(3)12/h9H,4-7H2,1-3H3

InChI Key

VHYQHOOXLFZBCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOC(=O)C)C(=O)OCC

Origin of Product

United States

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